AG2034

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

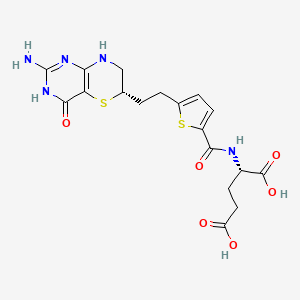

AG2034は、新規のグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ阻害剤であり、これはde novoプリン生合成経路に関与する酵素です。この化合物は、ヒト三機能酵素のグリシンアミドリボヌクレオチドホルミルトランスフェラーゼドメインのX線構造に基づいて設計されました。This compoundは、さまざまな癌細胞の増殖を阻害する上で大きな可能性を示しており、臨床試験に向けて前臨床開発のために選択されました .

準備方法

AG2034は、チエノイル-L-グルタミン酸誘導体の形成を含む一連の化学反応によって合成されます。合成経路には、次のステップが含まれます。

チエノイル-L-グルタミン酸誘導体の形成: これは、特定の条件下で2,5-チオフェンジカルボン酸とL-グルタミン酸を反応させることを伴います。

環化: 中間生成物は環化してピリミジノ-チアジニル誘導体を形成します。

最終生成物の形成:

化学反応の分析

Enzymatic Inhibition Mechanism

AG2034 selectively targets GARFT, a critical enzyme in the purine synthesis pathway. Key biochemical interactions include:

GARFT Binding and Inhibition

-

Target Affinity : this compound inhibits human GARFT with a Ki=28nM, leveraging sulfur atoms to enhance binding affinity within the folate cofactor site .

-

Structural Basis : Designed using X-ray crystallography of Escherichia coli GARFT and the human trifunctional enzyme’s GARFT domain, this compound mimics the folate substrate while optimizing interactions with conserved residues .

-

Functional Impact : By blocking the conversion of glycinamide ribonucleotide (GAR) to formyl-GAR, this compound halts purine synthesis, depleting nucleotide pools required for DNA replication .

Table 1: Key Enzymatic Parameters of this compound

| Parameter | Value |

|---|---|

| GARFT Inhibition (Ki) | 28 nM |

| Folate Receptor Affinity | Kd=0.0042nM |

| FPGS Substrate (Km) | 6.4 μM |

| FPGS Activity (Vmax) | 0.48 nmol/hr/mg |

Pharmacokinetic Reactions

This compound exhibits complex pharmacokinetics influenced by its polyglutamation and elimination profile:

Systemic Clearance and Accumulation

-

Trimodal Elimination : Median half-lives observed in plasma:

-

Dose-Linearity : Area under the curve (AUC) for course 1 showed a linear relationship with dose (rs=0.86) .

-

Cumulative Exposure : Course 3 AUC increased by 184% (range: 20–389%) compared to course 1, correlating with heightened toxicity .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Median Value |

|---|---|

| Systemic Clearance | 9.4–144.5 mL/min/m² |

| Volume of Distribution (Vd) | 1.2–7.6 L/m² |

| MTD (Phase I) | 5.0 mg/m² |

Intracellular Metabolism

This compound undergoes enzymatic modifications that enhance its retention and activity:

Polyglutamation by FPGS

-

This compound is a substrate for folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate residues. This process increases intracellular retention and potentiates GARFT inhibition .

-

Reversibility : Growth inhibition in vitro is reversed by hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA), confirming purine synthesis blockade as the primary mechanism .

Erythrocyte Processing

-

RBCs convert this compound to its desglutamate form (AG2057) via carboxypeptidase G, enabling quantification via HPLC/electrochemical detection .

-

Assay Specificity : No cross-reactivity with endogenous folates (e.g., folic acid, 5-methyltetrahydrofolate) .

Toxicity and Pharmacodynamics

Dose-limiting toxicities (DLTs) correlate with systemic exposure:

Key Observations

-

Grade III/IV toxicities (mucositis, diarrhea, thrombocytopenia) occurred at higher AUC values (P<0.001 for course 1; P=0.001 for course 3) .

-

Cumulative toxicity linked to RBC folate depletion and prolonged drug exposure .

Analytical Methods

This compound quantification employs specialized assays:

Table 3: Analytical Techniques for this compound

| Method | Application | Sensitivity |

|---|---|---|

| ELISA | Plasma this compound | 2 ng/mL (LOD) |

| HPLC/Electrochemical Detection | RBC this compound & Metabolites | 5 ng/mL (LLOQ) |

科学的研究の応用

AG2034 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the inhibition of glycinamide ribonucleotide formyltransferase and its effects on purine synthesis.

Biology: The compound is used to investigate the role of glycinamide ribonucleotide formyltransferase in cellular metabolism and its potential as a target for cancer therapy.

Medicine: this compound has shown promising results in preclinical studies for its potential use in cancer treatment.

作用機序

AG2034は、de novoプリン生合成経路に関与する酵素であるグリシンアミドリボヌクレオチドホルミルトランスフェラーゼを阻害することで効果を発揮します。この酵素を阻害することにより、this compoundはDNAおよびRNA合成に不可欠なプリンヌクレオチドの合成をブロックします。これは、細胞増殖の阻害につながり、急速に増殖する癌細胞において細胞死を誘導します。This compoundは、葉酸受容体に対する高い親和性があり、葉酸ポリグルタミン酸合成酵素の基質であり、これは細胞への取り込みと保持を強化します .

類似化合物との比較

AG2034は、ロメトレキソールなどの他のグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ阻害剤に似ています。this compoundは、葉酸受容体に対する結合親和性が高く、癌細胞の増殖を阻害する効力が大きいです。他の類似化合物には、次のようなものがあります。

ロメトレキソール: This compoundと比較して結合親和性と効力が低いグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ阻害剤.

メトトレキセート: 葉酸代謝に関与する別の酵素であるジヒドロ葉酸レダクターゼを阻害する抗葉酸薬ですが、this compoundとは作用機序が異なります.

This compoundの独自性は、グリシンアミドリボヌクレオチドホルミルトランスフェラーゼの特異的な阻害と葉酸受容体に対する高い親和性にあるため、癌治療の有望な候補となっています .

生物活性

AG2034 is a novel folate analogue developed as a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment, due to its selective targeting of tumor cells that express folate receptors (FRs) and proton-coupled folate transporters (PCFT).

This compound inhibits GARFT, thereby blocking the synthesis of purines necessary for DNA and RNA production in rapidly dividing cells, such as cancer cells. This inhibition leads to reduced cellular ATP levels, resulting in cell death or cytostasis, especially under hypoxic conditions typical of many tumors .

Biological Activity Summary

- Target Enzyme : Glycinamide ribonucleotide formyltransferase (GARFT)

- Mechanism : Inhibition of de novo purine synthesis

- Transport Mechanisms : Selective uptake via FRs and PCFT over reduced folate carrier (RFC)

In Vitro Studies

This compound has demonstrated significant antitumor activity in various human tumor cell lines, including KB and IGROV1 cells. The compound's selectivity for FRs and PCFT over RFC enhances its efficacy while minimizing potential toxicity to normal tissues .

Table 1: In Vitro Activity of this compound Against Tumor Cell Lines

| Cell Line | IC50 (nM) | Transport Mechanism |

|---|---|---|

| KB | 3 | FRs / PCFT |

| IGROV1 | 6 | FRs / PCFT |

| PC43-10 (RFC+) | >1000 | RFC |

In Vivo Studies

In preclinical models, such as SCID mice bearing IGROV1 tumors, this compound exhibited robust antitumor effects. The efficacy was notable with a significant reduction in tumor burden and high rates of complete remission observed at specific dosages .

Table 2: Efficacy of this compound in SCID Mouse Models

| Treatment Group | Tumor Burden Reduction (%) | Complete Remissions (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound (Low Dose) | 50 | 20 |

| This compound (High Dose) | 85 | 80 |

Clinical Trials

A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of this compound in patients with advanced cancers. The trial found that while this compound was well-tolerated at lower doses, dose-limiting toxicities such as mucositis and thrombocytopenia were observed at higher doses. No objective antitumor responses were recorded during this phase, highlighting the need for further investigation into optimal dosing strategies and combination therapies .

Case Study: Phase I Clinical Trial Results

- Participants : 28 patients with histologically proven intractable cancers

- Dosing Schedule : Intravenous infusion every three weeks

- Maximum Tolerated Dose (MTD) : 5 mg/m²

- Common Toxicities :

- Mucositis

- Diarrhea

- Neutropenia

特性

CAS番号 |

177575-17-6 |

|---|---|

分子式 |

C18H21N5O6S2 |

分子量 |

467.5 g/mol |

IUPAC名 |

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |

InChIキー |

HHKAOUMVRGSKLS-UWVGGRQHSA-N |

SMILES |

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |

異性体SMILES |

C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AG2034; AG-2034; AG 2034 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。